molecular formula C21H16N4O3S B2939716 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923201-57-4

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2939716
CAS RN: 923201-57-4
M. Wt: 404.44
InChI Key: FPRLNBSGCSYGKX-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide, also known as MNPN, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MNPN is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involves multiple steps, including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction. These processes highlight the compound's relevance in developing practical synthetic methodologies under mild conditions, convenient operations, and good yields (Gong Ping, 2007).

Catalysis and Cross-Coupling Reactions

  • Research on thiomethyl-substituted N-heterocycles, including benzothiazoles, showcases their use in Ni-catalyzed cross-coupling reactions. This indicates the potential application of similar compounds in facilitating various organic transformations under mild conditions (Laurin Melzig, A. Metzger, P. Knochel, 2010).

Medicinal Chemistry and Drug Discovery

  • Compounds related to "N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide" have been explored as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their significance in developing new therapeutics for cancer treatment (R. Borzilleri et al., 2006).

Environmental and Material Sciences

  • Novel magnetic nanoadsorbents synthesized from related compounds have been investigated for removing heavy metals like Cd2+ and Zn2+ from industrial wastes. This research underlines the potential environmental applications of these compounds in water treatment and pollution remediation (Kiomars Zargoosh et al., 2015).

Antimicrobial and Anticancer Activity

  • Benzothiazole derivatives, sharing structural similarities, have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies contribute to the ongoing search for new chemotherapeutic agents with potential applications in treating various cancers and infections (Masao Yoshida et al., 2005).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-2-7-18-19(12-14)29-21(23-18)24(13-15-8-10-22-11-9-15)20(26)16-3-5-17(6-4-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRLNBSGCSYGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

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